molecular formula C33H43N7O2 B611576 UNC1999 CAS No. 1431612-23-5

UNC1999

Numéro de catalogue: B611576
Numéro CAS: 1431612-23-5
Poids moléculaire: 569.7 g/mol
Clé InChI: DPJNKUOXBZSZAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

UNC1999 is an orally bioavailable, selective, and SAM (S-adenosyl methionine)-competitive dual inhibitor of histone-lysine N-methyltransferases EZH2 and EZH1, with in vitro IC50 values of 2 nM and 45 nM, respectively . It suppresses H3K27 trimethylation (H3K27me3), a hallmark of Polycomb Repressive Complex 2 (PRC2) activity, leading to transcriptional reactivation of tumor suppressor genes and inhibition of cancer cell proliferation . Structurally, this compound features a benzamide core optimized from earlier EZH2 inhibitors like EPZ005687 and GSK343, with modifications enhancing its potency and selectivity .

Méthodes De Préparation

Synthetic Routes and Chemical Design

Core Structure and Key Functional Groups

UNC1999 (C₃₃H₄₃N₇O₂) features a pyridone moiety and a secondary amide group, which are critical for its binding to the S-adenosylmethionine (SAM) pocket of EZH2 and EZH1 . The design was informed by molecular docking studies, which predicted hydrogen bonding interactions between the pyridone oxygen and His689 and between the secondary amide and Asn688 in the EZH2 catalytic domain . These interactions were validated through the synthesis of UNC2400, a structural analog with N-methyl substitutions at both the pyridone and secondary amide positions, which reduced potency by >1,000-fold .

Stepwise Synthesis Protocol

The synthesis of this compound proceeds through a multi-step route, as outlined below:

  • Formation of the Pyridone Core : Cyclization of a substituted acrylate derivative under acidic conditions yields the pyridone scaffold.

  • Introduction of the Secondary Amide : Coupling the pyridone intermediate with a benzamide derivative via peptide bond formation.

  • Functionalization of the Aryl Group : Suzuki-Miyaura cross-coupling installs the terminal aromatic ring, enhancing SAM-competitive binding .

A critical challenge was optimizing the hydrogen-bonding capacity of the pyridone and amide groups while maintaining metabolic stability for oral bioavailability. This was achieved through iterative medicinal chemistry cycles, balancing steric and electronic effects .

Analytical Characterization and Validation

Biochemical Potency and Selectivity

This compound exhibits nanomolar inhibition of both EZH2 (IC₅₀ = 2–10 nM) and EZH1 (IC₅₀ = 45 nM) . Its selectivity profile, validated across 15 methyltransferases and 94 non-epigenetic targets, revealed >10,000-fold specificity for EZH2/EZH1 over other enzymes (Table 1) .

Table 1: Selectivity Profile of this compound

TargetIC₅₀ (nM)Selectivity vs. EZH2
EZH2 (WT)2
EZH2 (Y641N mutant)52.5-fold
EZH14522.5-fold
G9a>100,000>50,000-fold
PRMT5>100,000>50,000-fold

Physical and Chemical Properties

Key physicochemical properties include a molecular weight of 569.8 g/mol, solubility in DMSO (5 mM stock), and stability as a lyophilized powder at -20°C . Chromatographic purity exceeded 98%, as confirmed by HPLC and mass spectrometry .

Protocol Optimization for Reproducibility

Biochemical Assay Conditions

The Scintillation Proximity Assay (SPA) was standardized to measure methyltransferase activity using ³H-SAM as a cofactor. Reaction buffers varied by enzyme:

  • EZH2/EZH1 : 50 mM Tris-HCl (pH 8.5), 5 mM DTT, 0.01% Triton X-100 .

  • Control Enzymes (e.g., SETD7) : 50 mM HEPES (pH 8.0), 1 mM DTT .

Lineweaver-Burk analysis confirmed SAM-competitive inhibition (Kᵢ = 4.6 ± 0.8 nM) and non-competitive behavior with the peptide substrate .

Cell-Based Validation

In DLBCL cell lines (e.g., DB cells), this compound reduced H3K27me3 levels (IC₅₀ = 124 nM) and induced apoptosis (EC₅₀ = 633 nM) . Negative control UNC2400 showed no activity at concentrations ≤10 μM, confirming on-target effects .

Scale-Up and Practical Considerations

Oral Bioavailability Formulation

Pharmacokinetic studies in mice demonstrated 40–60% oral bioavailability, achieved by micronization to enhance dissolution rates . Dosing regimens of 10–50 mg/kg/day maintained plasma concentrations above the EZH2 IC₅₀ for 24 hours .

Analyse Des Réactions Chimiques

Types de réactions

UNC1999 subit principalement des réactions de substitution, en particulier dans la formation du noyau indazole et le couplage de la partie pipérazine. Il implique également des étapes d'oxydation et de réduction au cours du processus de synthèse .

Réactifs et conditions courantes

Les réactifs courants utilisés dans la synthèse d'this compound comprennent des catalyseurs au palladium, des solvants organiques comme le diméthylformamide (DMF) et l'éthanol, et divers agents de couplage. Les réactions sont généralement effectuées sous atmosphère inerte pour éviter des réactions secondaires indésirables .

Principaux produits formés

Le principal produit formé lors de la synthèse d'this compound est le composé final lui-même, caractérisé par sa grande pureté et sa structure moléculaire spécifique. Les sous-produits sont minimisés par un contrôle minutieux des conditions réactionnelles et des étapes de purification .

Applications De Recherche Scientifique

A. Hematological Malignancies

UNC1999 has shown promising results in preclinical models of hematological cancers, particularly those involving MLL-rearranged leukemia. Studies have indicated that oral administration of this compound prolongs survival in murine models bearing MLL-AF9 leukemia by inducing differentiation and apoptosis in leukemic cells . The compound effectively reduced H3K27me3 levels, leading to the activation of tumor suppressor genes such as Cdkn2a.

B. Multiple Myeloma

In studies involving multiple myeloma, this compound demonstrated significant anti-tumor effects. When administered to mice with 5T33MM cells, it resulted in decreased tumor load and altered metabolic profiles in responsive cell lines . The combination of this compound with proteasome inhibitors has shown synergistic effects, enhancing anti-myeloma activity .

C. Bladder Cancer

Research indicates that this compound inhibits proliferation and migration of bladder cancer cells, suggesting its potential as a therapeutic agent in treating this malignancy .

Comparative Efficacy with Other Inhibitors

This compound is often compared with other EZH2 inhibitors such as GSK126 and EPZ-6438 (Tazemetostat). While all these compounds target EZH2, this compound's unique properties include its oral bioavailability and dual inhibition of both EZH2 and EZH1, providing a broader therapeutic scope .

Summary of Key Findings

Study FocusModel/Cell LineKey Findings
MLL-Rearranged LeukemiaMurine modelProlonged survival; induced differentiation
Multiple Myeloma5T33MM murine modelReduced tumor load; altered metabolic profile
Bladder CancerBladder cancer cellsDecreased proliferation and migration

Mécanisme D'action

UNC1999 exerts its effects by competitively inhibiting the cofactor S-Adenosyl-l-methionine (SAM) binding site of EZH2 and EZH1. This inhibition prevents the methylation of H3K27, leading to changes in chromatin structure and gene expression. The compound is highly selective for EZH2 and EZH1, with minimal off-target effects on other methyltransferases and proteins .

Comparaison Avec Des Composés Similaires

Key Properties :

  • Mechanism : Competes with SAM for binding to the EZH2/EZH1 catalytic SET domain, blocking H3K27 methylation .
  • Selectivity: >10,000-fold selective for EZH2 over other methyltransferases (e.g., G9a, SUV39H1) and non-epigenetic targets (e.g., kinases, GPCRs) .
  • In Vivo Efficacy: Demonstrates dose-dependent tumor growth suppression in xenograft models (e.g., MLL-AF9 leukemia, hepatocellular carcinoma) at 15–50 mg/kg doses, with plasma concentrations exceeding cellular IC50 for >20 hours post-administration .

Structural and Pharmacological Comparisons

Table 1: Pharmacological Profiles of EZH2/EZH1 Inhibitors

Compound Target(s) EZH2 IC50 EZH1 IC50 Key Features
UNC1999 EZH2, EZH1 2 nM 45 nM Dual EZH1/2 inhibition; oral bioavailability; matched inactive control (UNC2400) .
GSK126 EZH2 9.9 nM 680 nM EZH2-selective (>150-fold over EZH1); limited efficacy in EZH1-compensatory cancers .
EPZ6438 EZH2 13 nM >10,000 nM FDA-approved for epithelioid sarcoma; upregulates H3K27ac, unlike this compound .
UNC2400 None (inactive control) >200,000 nM >200,000 nM N-methylated derivative of this compound; used to validate on-target effects .
JQEZ5 EZH2 11 nM N/A Open-source probe; structurally distinct indazole core .

Functional Differences in Cellular and Animal Models

EZH1/2 Dual Inhibition vs. EZH2 Selectivity

  • This compound: Dual inhibition of EZH1/2 overcomes compensatory H3K27me3 maintenance by EZH1 in cancers like hepatocellular carcinoma (HCC) and AML, enhancing apoptosis and growth arrest compared to EZH2-specific inhibitors like GSK126 . In HCC cells, this compound (1 µM) reduced cell viability by 60%, while GSK126 required 5 µM for similar effects . In MLL-AF9 leukemia models, this compound decreased H3K27me3 at oncogenic loci (e.g., MIR139 promoter), restoring tumor suppressor expression and reducing leukemogenicity .
  • GSK126 : Lacks efficacy in EZH1-dependent contexts. For example, in HepG2 HCC cells, GSK126 failed to synergize with sorafenib, unlike this compound .

Epigenetic and Non-Epigenetic Effects

  • This compound : Induces cytotoxic autophagy and ER stress in colorectal cancer cells, independent of EZH2 inhibition, suggesting off-target effects at high doses (>5 µM) .

Table 2: Therapeutic Contexts and Efficacy

Cancer Type This compound Efficacy Comparison with Other Inhibitors
Uveal Melanoma IC50 = 5–10 µM; induces apoptosis and ferroptosis via mitochondrial dysfunction . EPZ6438 inhibits H3K27me3 but fails to suppress tumor growth .
Prostate Cancer Reduces H3K27me3 at 1 µM, sensitizing cells to radiotherapy . No direct comparison with other EZH2 inhibitors reported.
Multiple Myeloma Inhibits 9/12 primary CD138+ myeloma cell samples at 1–3 µM . GSK126 shows similar in vitro activity but lacks in vivo data .
Breast Cancer Suppresses MDA-MB-231 migration (63% reduction in H3K27me3) via PI3K/ERK pathway inhibition . UNC2400 (inactive control) shows no effect .

Research Challenges and Recommendations

  • Dosage Optimization : this compound’s recommended in vitro concentration varies (400 nM–3 µM), with only 37% of studies fully complying with higher thresholds .
  • Combination Therapies: Synergizes with HDAC inhibitors (e.g., vorinostat) to amplify host defense peptide expression and with sorafenib in HCC .

Activité Biologique

UNC1999 is a potent and selective inhibitor of the lysine methyltransferases EZH2 and EZH1, which are crucial components of the Polycomb Repressive Complex 2 (PRC2). This compound has garnered significant attention in cancer research due to its ability to modulate epigenetic marks, particularly the trimethylation of histone H3 at lysine 27 (H3K27me3), which is often associated with gene silencing in various malignancies. Below, we explore the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound functions primarily as a SAM-competitive inhibitor , targeting the enzymatic activity of EZH2 and EZH1. The compound exhibits high potency with IC50 values of approximately 10 nM for EZH2 and 45 nM for EZH1, demonstrating significant selectivity over other methyltransferases and non-epigenetic targets .

Key Findings:

  • Inhibition of H3K27me3: this compound effectively reduces levels of H3K27me3 in various cell lines, which correlates with its ability to induce gene derepression .
  • Selectivity Profile: In assays against 50 kinases and 44 GPCRs, this compound showed minimal inhibition (<20% at 10,000 nM), underscoring its specificity for EZH2/EZH1 .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cell viability and self-renewal in cancer stem cells. For instance, treatment with this compound resulted in a dose-dependent reduction in viable cell numbers in brain tumor initiating cells (BTICs) after 72 hours .

Table 1: Effects of this compound on Cell Viability and Self-Renewal

Concentration (μM)Cell Viability (% Reduction)Sphere Formation (Count Reduction)
230%20%
450%60%
570%Complete Abrogation

In Vivo Studies

In vivo efficacy has been assessed using murine models. For example, in a study involving the 5T33MM syngeneic murine model , administration of this compound at doses of 150 mg/kg led to a significant reduction in tumor burden and H3K27me3 levels in bone marrow plasma cells .

Case Study: Efficacy in MLL-Rearranged Leukemia

A notable case study involved mice bearing MLL-AF9 leukemia, where this compound treatment resulted in prolonged survival compared to controls. The compound induced specific gene expression changes associated with differentiation and apoptosis while reducing H3K27me3 levels significantly .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is orally bioavailable. Following oral administration at 150 mg/kg , plasma concentrations were approximately 7 μM , while brain concentrations were about 0.5 μM . Although the brain concentration was lower than the effective IC50 observed in vitro, tumor concentrations reached approximately 13 μM .

Summary of Biological Effects

The biological effects of this compound can be summarized as follows:

  • Potent Inhibition: Strong inhibition of EZH2/EZH1 leading to reduced H3K27me3 levels.
  • Cell Death Mechanisms: Induces autophagy rather than apoptosis or necroptosis as a mechanism for cell death in certain cancer types .
  • Selective Targeting: Minimal off-target effects on other epigenetic modifiers or kinases.

Q & A

Basic Research Questions

Q. What biochemical methods are used to determine UNC1999’s selectivity for EZH2 and EZH1 over other methyltransferases?

  • Methodology : Competitive enzymatic assays with S-adenosyl methionine (SAM) as a cofactor are employed to measure IC50 values. This compound’s selectivity is validated against a panel of 15+ methyltransferases (e.g., G9a, SETD8) and non-epigenetic targets (kinases, GPCRs).
  • Key Data :

  • EZH2 IC50: <10 nM; EZH1 IC50: 45 nM .
  • 1,000-fold selectivity over other histone methyltransferases (HMTs) and non-epigenetic targets (e.g., sigma2 Ki = 65 nM; histamine H3 Ki = 300 nM) .

    • Validation : Radioligand binding assays and functional cell-based assays confirm minimal off-target activity .

Q. How can researchers quantify this compound’s cellular potency in reducing H3K27me3 levels?

  • Methodology :

  • In-Cell Western (ICW) Assay : High-throughput immunofluorescence using H3K27me3-specific antibodies, normalized to cell count via DRAQ5 staining .
  • Flow Cytometry/Western Blot : Dose-dependent reduction in H3K27me3 in MCF10A (IC50 = 124 ± 11 nM) and near-complete elimination in MCF7 cells at 5,000 nM .
    • Critical Controls : Include DMSO-treated controls and validate EZH2 protein stability (e.g., no change in EZH2 levels post-treatment) .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s synergy with chemotherapy agents in vivo?

  • Model : Use immunodeficient mice (e.g., C.NOD/SCID) with DLBCL or colorectal cancer xenografts.
  • Dosage :

  • This compound : 50–150 mg/kg (intraperitoneal/oral) .
  • Combination Agents : Dexamethasone (1 mg/kg) or 5-fluorouracil (5-FU) .
    • Outcome Metrics :
  • Tumor volume reduction (e.g., 50% inhibition in E-J bladder cancer xenografts at 50 mg/kg) .
  • Limiting dilution assays (LDA) to assess cancer-initiating cell depletion (e.g., 4-fold reduction with this compound + 5-FU) .

Q. How does this compound modulate the JAK2/STAT3 pathway in bladder cancer, and what assays validate this mechanism?

  • Mechanism : this compound reduces phosphorylation of JAK2 (p-JAK2) and STAT3 (p-STAT3), inhibiting downstream oncogenic signaling .
  • Methods :

  • Western Blot : Compare p-JAK2/p-STAT3 levels in treated (100 µM this compound) vs. DMSO-control E-J/5637 cells .
  • In Vivo Validation : Tumor xenograft analysis showing decreased JAK2/STAT3 expression post-UNC1999 treatment (50 mg/kg, p<0.05) .

Q. What strategies mitigate potential resistance to this compound in EZH2-mutant lymphoma models?

  • Approach : Combine this compound with agents targeting compensatory pathways (e.g., autophagy inducers or BET inhibitors).
  • Evidence :

  • This compound + dexamethasone synergistically inhibits tumor growth in EZH2 Y641N DLBCL models (3.7 µM this compound + 31 µM DEX; p<0.01) .
  • Prolonged exposure (8 days) to 5,000 nM this compound fully eradicates DB cells (EC50 = 633 ± 101 nM) .

Q. Methodological Notes

  • Contradictory Data : Some studies report EZH2 IC50 as 2 nM (cell-free) vs. 10 nM (cellular) due to assay conditions .
  • Critical Controls : Always include SAM competition assays to confirm mechanism and DMSO controls in cell-based studies.

Propriétés

IUPAC Name

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N7O2/c1-7-8-24-15-23(6)37-33(42)28(24)19-35-32(41)27-16-26(17-30-29(27)20-36-40(30)22(4)5)25-9-10-31(34-18-25)39-13-11-38(12-14-39)21(2)3/h9-10,15-18,20-22H,7-8,11-14,19H2,1-6H3,(H,35,41)(H,37,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJNKUOXBZSZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001099939
Record name N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431612-23-5
Record name N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431612-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.